3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

説明

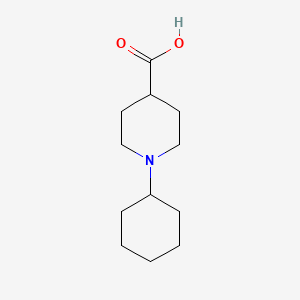

“3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 . It is listed in the ChemicalBook database .

Molecular Structure Analysis

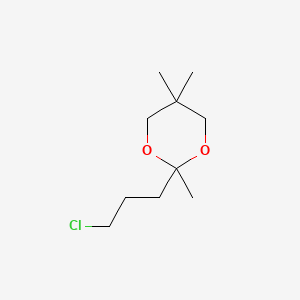

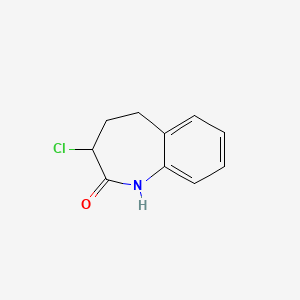

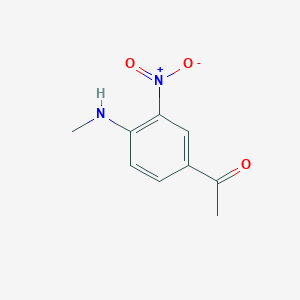

The molecular structure of “3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” includes a benzazepinone core, which is a seven-membered ring fused to a benzene ring, with a chlorine atom attached to one of the carbon atoms .Physical And Chemical Properties Analysis

This compound has a melting point of 164-167 °C and a predicted boiling point of 379.5±42.0 °C. Its density is predicted to be 1.27±0.1 g/cm3 .科学的研究の応用

1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals

- Summary of Application: The compound is used in the biocatalytic synthesis of chiral alcohols and amino acids for the development of pharmaceuticals. Chirality is a key factor in the safety and efficacy of many drug products, thus the production of single enantiomers of drug intermediates has become increasingly important in the pharmaceutical industry .

- Methods of Application: The compound is transformed by microorganisms and enzymes derived from them with high chemo-, regio- and enantioselectivities . Enzymes can be immobilized and reused for many cycles, and enzymes with modified activity can be tailor-made .

- Results or Outcomes: The enzyme-catalyzed reactions are often highly enantioselective and regioselective. They can be carried out under mild conditions at ambient temperature and atmospheric pressure, thus avoiding the use of more extreme reaction conditions which could cause problems with isomerization, racemization, epimerization, and rearrangement of the compound .

2. Preparation of Diltiazem

- Summary of Application: The compound is used in the preparation of Diltiazem, a benzothiazepinone calcium channel blocking agent that inhibits the influx of extracellular calcium through L-type voltage-operated calcium channels .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: Diltiazem has been widely used clinically .

3. Synthesis of Oral α-Glucosidase Inhibitors

- Summary of Application: The compound is used in the synthesis of oral α-glucosidase inhibitors, which are used against retroviral infections or to treat carbohydrate metabolism disorders .

- Methods of Application: The compound is catalyzed by N-protected 1-amino-d-sorbitol using Gluconobacter oxydans’ whole cells .

- Results or Outcomes: The compound was successfully transformed into an important intermediate for preparing the oral α-glucosidase inhibitors .

4. Preparation of Tolvaptan

- Summary of Application: The compound is used in the synthetic preparation of Tolvaptan, a selective nonpeptide arginine vasopressin V2 receptor antagonist .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: Tolvaptan has been widely used clinically .

5. Synthesis of High Value-Added Chemicals and Drug Intermediates

- Summary of Application: The compound is used in the synthesis of high value-added chemicals and drug intermediates .

- Methods of Application: The compound is transformed by functional microorganisms and biocatalysts derived from them with high enantio-, chemo-, and regio-selectivities . These biocatalyst-catalyzed reactions can be conducted at atmospheric pressure and ambient temperature to avoid the use of extreme conditions .

- Results or Outcomes: The intermediates of many important therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat have been successfully synthesized via biocatalysis .

6. Treatment of Hyponatremia

- Summary of Application: The compound is used in the treatment of hyponatremia (low blood sodium levels) associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The compound has been widely used clinically .

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statement is H302, which means it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

3-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEMRDMQXDUFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40531449 | |

| Record name | 3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

CAS RN |

86499-23-2 | |

| Record name | 3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)

![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)

![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)

![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)

![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)